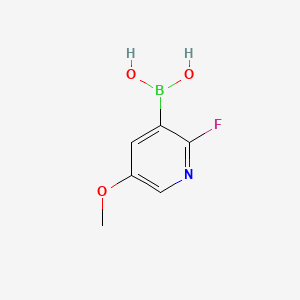

2-Fluoro-5-methoxypyridine-3-boronic acid

Vue d'ensemble

Description

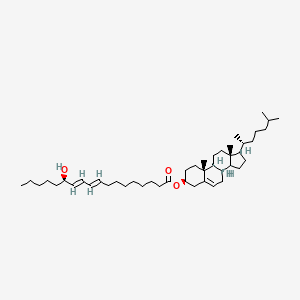

“2-Fluoro-5-methoxypyridine-3-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-Fluoro-5-methoxypyridine-3-boronic acid” is1S/C6H7BFNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “2-Fluoro-5-methoxypyridine-3-boronic acid” are not available, boronic acids are known to be involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

“2-Fluoro-5-methoxypyridine-3-boronic acid” is a solid compound . It has a molecular weight of 170.94 .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- The synthesis of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines demonstrates the utility of boronic acid derivatives in enhancing reactivity under ambient conditions. This research highlights the impact of substituents on the catalyst's performance, indicating potential applications in green chemistry and catalysis (Arnold et al., 2008).

Fluorescence Quenching Studies

- The fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols has been studied, showing the potential of these compounds in developing fluorescence-based sensors. This research contributes to understanding the photophysical properties of boronic acid derivatives and their applications in sensor design (Geethanjali et al., 2015).

Interactions with Biological Molecules

- Studies on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars demonstrate its potential in biosensor applications. The research shows how structural changes in sugars influence binding affinity, suggesting applications in glucose monitoring and other areas where specific sugar interactions are crucial (Bhavya et al., 2016).

Versatile Synthesis Applications

- Research on the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoro-3-pyridylboronic acid demonstrates the utility of boronic acid derivatives in the synthesis of complex organic molecules. This work showcases the potential for creating a wide range of functional materials for various applications (Sutherland & Gallagher, 2003).

Analytical Chemistry and Sensor Development

- The development of fluorinated boronic acid-appended bipyridinium salts for diol recognition and discrimination via (19)F NMR barcodes illustrates the innovative use of boronic acid derivatives in analytical chemistry. This research opens up possibilities for the selective detection and differentiation of bioanalytes in complex mixtures, leveraging the unique properties of boronic acids for sensing applications (Axthelm et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGFLRVPERPDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxypyridine-3-boronic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

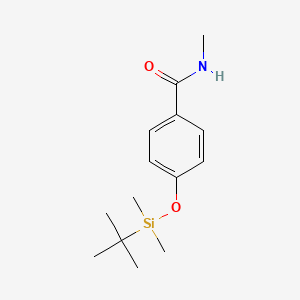

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)

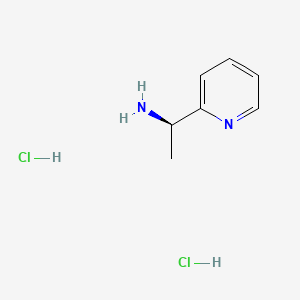

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

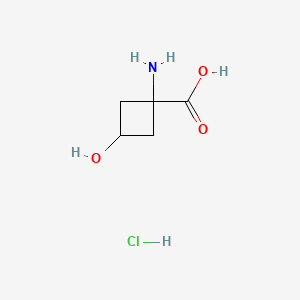

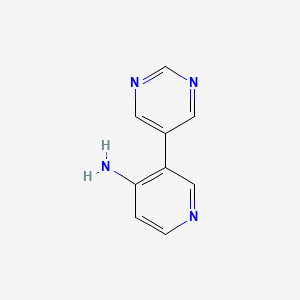

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)